Product packaging for 2-[4-(Methylthio)phenoxy]acetonitrile(Cat. No.:CAS No. 43111-34-8)

2-[4-(Methylthio)phenoxy]acetonitrile

Cat. No.: B3041949
CAS No.: 43111-34-8
M. Wt: 179.24 g/mol
InChI Key: JTRGPOKLBRTMPG-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Organosulfur Chemistry

In the landscape of modern organic synthesis, the development of novel and efficient synthetic methodologies is paramount. Organosulfur compounds, such as 2-[4-(Methylthio)phenoxy]acetonitrile, play a crucial role in this endeavor. The presence of a sulfur atom imparts unique chemical reactivity to the molecule, making it a versatile synthon. Organosulfur compounds are integral to the synthesis of a wide array of functional molecules, and their applications span various areas of chemical science.

The methylthio group (-SCH3) in this compound can be chemically manipulated, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, thereby modulating the electronic properties and reactivity of the aromatic ring. This functional group transformation is a common strategy in medicinal chemistry and materials science to fine-tune the properties of a target molecule. The nitrile group (-CN) is also a highly versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. This dual functionality makes this compound a valuable precursor in the construction of diverse molecular architectures.

Structural Features and Chemical Classifications in Academic Nomenclature

The chemical structure of this compound is characterized by a central phenoxyacetonitrile (B46853) framework with a methylthio group substituted at the para-position of the phenyl ring. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is named 2-[4-(methylsulfanyl)phenoxy]acetonitrile.

The key functional groups present in the molecule are:

Aryl Ether: The oxygen atom links the phenyl ring to the acetonitrile (B52724) moiety.

Nitrile: The -C≡N group is a prominent feature, contributing to the molecule's polarity and reactivity.

Thioether (Sulfide): The methylthio group (-SCH3) is an organosulfur functional group.

These functional groups dictate the chemical behavior and spectroscopic properties of the compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 43111-34-8
Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
IUPAC Name 2-[4-(methylsulfanyl)phenoxy]acetonitrile
Canonical SMILES CSC1=CC=C(OCC#N)C=C1
InChI InChI=1S/C9H9NOS/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5H,7H2,1H3
InChI Key JTRGPOKLBRTMPG-UHFFFAOYSA-N

Table 2: Spectroscopic Data of this compound

Spectroscopic Data Values
¹H NMR (CDCl₃, 400 MHz) δ 7.32 (d, J = 8.7 Hz, 2H), 6.81 (d, J = 8.7 Hz, 2H), 3.76 (s, 3H), 3.46 (s, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 159.0, 133.3, 126.1, 114.8, 114.6, 57.7, 55.4, 52.5, 51.7, 45.9, 32.8.
FTIR (KBr, cm⁻¹) 3169, 3098, 2965, 2928, 2854, 2655, 2453, 2328, 2244, 2176, 2042, 1884, 1762, 1639, 1589, 1489, 1402, 1304, 1224, 1160, 1089, 1011, 923, 870, 818, 727.

Historical Development and Early Methodologies for Related Aryloxyacetonitriles

The synthesis of aryloxyacetonitriles, the structural class to which this compound belongs, has its roots in the development of fundamental organic reactions. One of the most significant historical methods for the formation of the aryl ether linkage is the Williamson ether synthesis , first reported by Alexander Williamson in 1850. wikipedia.org This reaction, which involves the reaction of a phenoxide with an alkyl halide, has been a cornerstone of ether synthesis for over a century. masterorganicchemistry.comchemeurope.com

The classical Williamson synthesis for a generic aryloxyacetonitrile would involve the deprotonation of a substituted phenol (B47542) with a suitable base to form the corresponding phenoxide, followed by nucleophilic substitution with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile.

General Reaction Scheme for Williamson Ether Synthesis of Aryloxyacetonitriles:

Ar-OH + Base → Ar-O⁻

Ar-O⁻ + X-CH₂-CN → Ar-O-CH₂-CN + X⁻

(where Ar = substituted aryl group, X = halogen)

This method has been widely employed for the synthesis of a vast array of aryl ethers due to its reliability and broad scope. wikipedia.org Over the years, modifications and improvements to the Williamson ether synthesis have been developed, including the use of phase-transfer catalysts to enhance reaction rates and yields, particularly when dealing with less reactive substrates. wikipedia.org The synthesis of this compound can be envisaged through this classical route, by reacting 4-(methylthio)phenol (B156131) with a haloacetonitrile in the presence of a base.

The development of synthetic routes to the necessary precursors, such as substituted phenols and haloacetonitriles, has also been a critical aspect of the historical progression in this area of organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B3041949 2-[4-(Methylthio)phenoxy]acetonitrile CAS No. 43111-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfanylphenoxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRGPOKLBRTMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286606
Record name 2-[4-(Methylthio)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43111-34-8
Record name 2-[4-(Methylthio)phenoxy]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43111-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Methylthio)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Methylthio Phenoxy Acetonitrile and Its Chemical Relatives

Direct Synthesis Routes for 2-[4-(Methylthio)phenoxy]acetonitrile

Direct synthesis methods are the most straightforward approaches to obtaining this compound. These routes typically involve a single key bond-forming reaction, starting from precursors that already contain the core 4-(methylthio)phenol (B156131) and acetonitrile (B52724) fragments.

The formation of the ether bond in this compound is classically achieved via a nucleophilic substitution reaction. The most prominent example is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. masterorganicchemistry.comwikipedia.org In this context, the sodium or potassium salt of 4-(methylthio)phenol acts as the nucleophile, attacking the electrophilic carbon of a haloacetonitrile.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The phenoxide ion, generated by deprotonating 4-(methylthio)phenol with a suitable base, performs a backside attack on the carbon atom of the haloacetonitrile (e.g., chloroacetonitrile), displacing the halide leaving group in a single, concerted step. wikipedia.org The choice of a primary alkyl halide is crucial, as secondary and tertiary halides tend to favor elimination side reactions. masterorganicchemistry.com

Key Reaction Components for Williamson Ether Synthesis:

ComponentRoleExample(s)
Phenolic Substrate Nucleophile Precursor4-(Methylthio)phenol
Alkylating Agent ElectrophileChloroacetonitrile (B46850), Bromoacetonitrile
Base Deprotonating AgentPotassium Carbonate (K₂CO₃), Sodium Hydride (NaH)
Solvent Reaction MediumDimethyl sulfoxide (B87167) (DMSO), Acetonitrile

Cyanomethylation refers specifically to the introduction of a cyanomethyl group (-CH₂CN) onto a substrate. When applied to a phenoxy precursor like 4-(methylthio)phenol, this process is functionally identical to the Williamson ether synthesis described above. The reaction involves treating 4-(methylthio)phenol with a cyanomethylating agent, such as chloroacetonitrile, in the presence of a base. prepchem.com

A documented procedure for a closely related compound involves heating 4-methylthiophenol, chloroacetonitrile, and anhydrous potassium carbonate in dimethyl sulfoxide (DMSO). prepchem.com A similar synthesis of (4-(4-(methylsulfonyl)phenoxy)phenoxy)acetonitrile was achieved by refluxing the corresponding phenol (B47542) with 2-chloroacetonitrile and potassium carbonate in acetonitrile, resulting in a 92.4% yield. prepchem.com These examples demonstrate a robust and high-yielding method applicable to the synthesis of this compound.

Typical Reaction Conditions for Cyanomethylation:

ParameterConditionSource
Reactants 4-(Methylthio)phenol, Chloroacetonitrile prepchem.com
Base Anhydrous Potassium Carbonate (K₂CO₃) prepchem.comprepchem.com
Solvent Dimethyl sulfoxide (DMSO) or Acetonitrile prepchem.comprepchem.com
Temperature Elevated (Heating/Reflux) prepchem.comprepchem.com
Yield High (e.g., 92.4% for an analogous reaction) prepchem.com

Advanced Precursor Chemistry and Intermediate Transformations

This approach involves starting with a phenoxyacetonitrile (B46853) molecule that lacks the methylthio group and introducing it in a subsequent step. For instance, a plausible precursor would be (4-hydroxyphenoxy)acetonitrile. The challenge then becomes the selective conversion of the phenolic hydroxyl group into a methylthio ether. This is a non-trivial transformation and is generally less common than the direct etherification routes. More feasible is the introduction of the methylthio group via substitution of a different functional group, such as a halide, as detailed in the following sections.

Introducing a methylthio group onto a pre-formed aryl ether system is a key strategy in building molecular complexity. This is typically achieved by reacting an aryl substrate bearing a suitable leaving group with a methylthiolating agent. A relevant example from patent literature describes the synthesis of 4-methylthio phenylacetic acid from p-halogenated phenylacetic acid derivatives. google.com In this process, the aryl halide reacts with sodium methyl mercaptide in the presence of a cuprous ion catalyst (e.g., cuprous bromide) to install the methylthio group. google.com

This methodology could be adapted to a phenoxyacetonitrile scaffold. A precursor like (4-bromophenoxy)acetonitrile could theoretically be subjected to similar reaction conditions to yield the desired this compound.

Reaction Scheme for Methylthio Group Introduction:

PrecursorReagent(s)Product
(4-Halophenoxy)acetonitrile1. Sodium methyl mercaptide (NaSMe) 2. Cuprous ion (Cu⁺) catalystThis compound

This synthetic route reverses the roles of nucleophile and electrophile compared to the Williamson synthesis. Here, an activated aryl halide, such as 4-chloro-1-(methylthio)benzene or 4-fluoro-1-(methylthio)benzene, serves as the electrophilic substrate. The aryl ring is "activated" towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the halide and potentially other groups on the ring.

The nucleophile in this case would be the anion of hydroxyacetonitrile (glycolonitrile), generated by a strong base. This anion would attack the carbon atom bearing the halide, leading to the displacement of the halide and formation of the desired ether linkage. The viability of this reaction depends heavily on the activation of the aryl halide, as SNAr reactions typically require strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. The methylthio group itself is not a strong activating group, which may limit the practical application of this specific route without further activation of the aromatic ring. However, the use of p-halogenated precursors is a demonstrated strategy for introducing sulfur nucleophiles onto an aromatic ring. google.com

Synthetic Routes to Key Derivatives and Analogs of this compound

The structural scaffold of this compound offers three primary sites for chemical modification: the nitrile moiety, the aromatic ring, and the methylthio substituent. This allows for the synthesis of a wide array of derivatives and analogs with varied electronic and steric properties.

Functionalization at the Nitrile Moiety

The nitrile group is a versatile functional handle that can be converted into several other important chemical entities, most notably amines and carboxylic acids. These transformations are fundamental in medicinal chemistry and materials science for altering the polarity, basicity, and hydrogen bonding capabilities of the molecule.

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-[4-(methylthio)phenoxy]acetic acid. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. researchgate.net The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) salt. ontosight.ai

Basic hydrolysis is achieved by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). researchgate.net This process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The reaction initially forms the salt of the carboxylic acid, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. ontosight.ai

TransformationReagents and ConditionsProduct
Acidic HydrolysisDilute HCl or H₂SO₄, heat2-[4-(Methylthio)phenoxy]acetic acid
Basic Hydrolysis1. NaOH(aq), heat; 2. H₃O⁺2-[4-(Methylthio)phenoxy]acetic acid

Reduction to Amines: The nitrile group can be reduced to a primary amine, 2-[4-(methylthio)phenoxy]ethanamine, using various reducing agents. Common laboratory-scale reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium, is also an effective method and is often preferred for larger-scale syntheses due to its milder conditions and avoidance of metal hydride reagents.

TransformationReagents and ConditionsProduct
Reduction1. LiAlH₄, THF; 2. H₂O2-[4-(Methylthio)phenoxy]ethanamine
Catalytic HydrogenationH₂, Raney Ni or PtO₂2-[4-(Methylthio)phenoxy]ethanamine

Modifications of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing substituents, the ether oxygen and the methylthio group, are both ortho-, para-directing and activating groups, meaning they increase the electron density of the benzene (B151609) ring and direct incoming electrophiles to the positions ortho and para to themselves. Since the para position is already occupied by the methylthio group, electrophilic substitution is expected to occur at the positions ortho to the ether linkage.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using standard electrophilic halogenating agents. For example, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). Chlorination can be similarly effected with chlorine (Cl₂) and a corresponding Lewis acid like iron(III) chloride (FeCl₃). The reaction conditions would need to be carefully controlled to favor mono- or di-substitution at the positions ortho to the phenoxy group.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common modification. This is typically achieved by treating the substrate with a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. The nitro group is a strong deactivating group and can be further reduced to an amino group, providing another point for chemical diversification.

ReactionReagentsExpected Major Product(s)
BrominationBr₂, FeBr₃2-[2-Bromo-4-(methylthio)phenoxy]acetonitrile and 2-[2,6-Dibromo-4-(methylthio)phenoxy]acetonitrile
NitrationHNO₃, H₂SO₄2-[2-Nitro-4-(methylthio)phenoxy]acetonitrile

Chemical Transformations of the Methylthio Substituent (e.g., Oxidation)

The sulfur atom of the methylthio group is readily oxidized to form a sulfoxide and subsequently a sulfone. These transformations significantly alter the electronic properties of the substituent, making it more electron-withdrawing and increasing its polarity.

Oxidation to Sulfoxide: Selective oxidation of the sulfide (B99878) to a sulfoxide, 2-[4-(methylsulfinyl)phenoxy]acetonitrile, can be achieved using a variety of oxidizing agents under controlled conditions. A common method involves the use of one equivalent of an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetic acid. Other reagents that can effect this transformation include sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA). Careful control of the reaction temperature and stoichiometry of the oxidant is crucial to prevent over-oxidation to the sulfone. google.com

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide using a stronger oxidizing agent or an excess of a milder one, yields the corresponding sulfone, 2-[4-(methylsulfonyl)phenoxy]acetonitrile. Reagents such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or Oxone® (2KHSO₅·KHSO₄·K₂SO₄) are effective for this transformation. The resulting sulfone group is a strong electron-withdrawing group, which can significantly influence the chemical and biological properties of the molecule.

Starting MaterialProductReagents and Conditions
This compound2-[4-(Methylsulfinyl)phenoxy]acetonitrile1 eq. H₂O₂ in acetic acid, room temp.
This compound2-[4-(Methylsulfonyl)phenoxy]acetonitrileExcess H₂O₂ in acetic acid, heat
2-[4-(Methylsulfinyl)phenoxy]acetonitrile2-[4-(Methylsulfonyl)phenoxy]acetonitrileH₂O₂ or KMnO₄

Mechanistic Investigations of Synthetic Transformations

The primary synthetic route to this compound is the Williamson ether synthesis, a well-established Sₙ2 reaction. The mechanism involves the nucleophilic attack of the 4-(methylthio)phenoxide ion on an electrophilic haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.

The reaction is initiated by the deprotonation of 4-(methylthio)phenol with a suitable base, such as sodium hydroxide or potassium carbonate, to form the more nucleophilic phenoxide anion. This anion then attacks the carbon atom bearing the halogen in the haloacetonitrile. The reaction proceeds via a backside attack, leading to the displacement of the halide ion and the formation of the ether linkage in a single, concerted step. google.com

Role of Reaction Conditions and Catalyst Systems

The efficiency of the Williamson ether synthesis for preparing this compound is highly dependent on the reaction conditions. The choice of base, solvent, temperature, and the nature of the leaving group on the acetonitrile moiety are all critical parameters.

Catalyst Systems: In cases where the reactants are present in two immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the haloacetonitrile), a phase-transfer catalyst (PTC) can be employed to facilitate the reaction. google.com Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide, are commonly used PTCs. The lipophilic cation of the PTC pairs with the phenoxide anion, transporting it into the organic phase where it can react with the haloacetonitrile. google.com This technique can significantly enhance the reaction rate and yield by overcoming the insolubility of the reactants in a single solvent system.

Solvent Effects in Reaction Efficiency and Selectivity (e.g., Acetonitrile's Polarity)

The choice of solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for Sₙ2 reactions. These solvents can solvate the cation of the phenoxide salt, leaving the anion relatively "naked" and more nucleophilic, thereby accelerating the reaction rate. google.com

Acetonitrile, in particular, is a common solvent for such reactions. Its polarity helps to dissolve the reactants and stabilize the transition state of the Sₙ2 reaction. A study on the Williamson ether synthesis highlighted that the choice of solvent can have a significant impact on the regioselectivity of the reaction, with acetonitrile favoring O-alkylation over potential C-alkylation. The use of a polar aprotic solvent like acetonitrile helps to ensure that the phenoxide acts as a nucleophile at the oxygen atom, leading to the desired ether product with high selectivity.

Chemical Reactivity and Mechanistic Studies of 2 4 Methylthio Phenoxy Acetonitrile

Reactivity Profiles of the Nitrile Functional Group

The nitrile group is a versatile functional handle, susceptible to a range of chemical transformations. Its reactivity is centered on the electrophilic carbon atom of the cyano group and the acidic protons on the adjacent alpha-carbon.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group in 2-[4-(Methylthio)phenoxy]acetonitrile is electrophilic and can be attacked by various nucleophiles. These reactions typically require activation of the nitrile group, often through protonation or coordination to a Lewis acid.

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid or an amide. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. The resulting imidic acid tautomerizes to an amide, which can be further hydrolyzed to the corresponding carboxylic acid, 2-[4-(Methylthio)phenoxy]acetic acid, and an ammonium (B1175870) salt. Under basic conditions, the nitrile is attacked by a hydroxide (B78521) ion, leading to an imidic acid intermediate that tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylate salt, in this case, sodium 2-[4-(Methylthio)phenoxy]acetate, and ammonia.

Organometallic reagents, such as Grignard reagents and organolithium compounds, can also add to the nitrile group to form ketones after hydrolysis of the intermediate imine. For example, the reaction of this compound with a Grignard reagent (R-MgX) would yield an intermediate magnesium salt of an imine, which upon acidic workup, would produce a ketone of the structure R-CO-CH₂-O-C₆H₄-SCH₃.

Reduction of the nitrile group provides access to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile in this compound to the corresponding primary amine, 2-[4-(Methylthio)phenoxy]ethanamine.

Transformations Involving the Alpha-Carbon of the Acetonitrile (B52724) Moiety

The methylene (B1212753) protons alpha to the nitrile group in this compound are acidic due to the electron-withdrawing nature of the cyano group. This allows for the formation of a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Alkylation: Deprotonation of the alpha-carbon with a strong base, such as sodium amide or lithium diisopropylamide (LDA), generates a resonance-stabilized carbanion. This nucleophilic carbanion can then react with alkyl halides in an Sₙ2 reaction to introduce an alkyl substituent at the alpha-position. google.com The use of phase-transfer catalysts in the presence of concentrated aqueous alkali has also been shown to be an effective method for the alkylation of arylacetonitriles. google.com

Condensation Reactions: The alpha-carbanion of this compound can also act as a nucleophile in condensation reactions with carbonyl compounds. For instance, it can undergo a condensation reaction with esters. A patent describes the condensation of a similar compound, 4-(methylthio)phenylacetonitrile, with a 6-methylnicotinic acid ester in the presence of an alkali metal alkoxide to form a β-ketonitrile. google.com Similarly, condensation with another nitrile molecule, such as acrylonitrile, can lead to the formation of more complex structures like substituted cyclohexenes. nih.gov

Table 1: Examples of Transformations at the Alpha-Carbon of Acetonitrile Derivatives

Reaction Type Reagents and Conditions Product Type Reference(s)

Behavior of the Phenoxy Ether Linkage Under Varied Chemical Conditions

Ether linkages are generally stable functional groups, resistant to many chemical transformations. However, under forcing conditions, the phenoxy ether bond in this compound can be cleaved.

Aryl ethers, such as the phenoxy group in this molecule, are generally more stable than alkyl ethers due to the sp² hybridization of the aromatic carbon, making the C-O bond stronger. Cleavage of such ethers typically requires harsh conditions. wikipedia.org The most common method for ether cleavage is treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, this would likely lead to the formation of 4-(methylthio)phenol (B156131) and chloroacetonitrile (B46850) or bromoacetonitrile, depending on the acid used. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediate. wikipedia.orgmasterorganicchemistry.com Given the primary nature of the carbon attached to the oxygen of the acetonitrile moiety, an Sₙ2 pathway is more probable. masterorganicchemistry.com Certain Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of aryl ethers. organic-chemistry.org

Redox Chemistry and Other Transformations of the Methylthio Group

The sulfur atom in the methylthio group of this compound is in a low oxidation state and is susceptible to oxidation. It can also act as a nucleophile in certain reactions.

Selective Oxidation Pathways

The methylthio group can be selectively oxidized to either a sulfoxide (B87167) or a sulfone, depending on the oxidizing agent and the reaction conditions. organic-chemistry.orgorganic-chemistry.org This transformation is significant as it can modulate the electronic properties of the molecule.

Oxidation to Sulfoxide: Mild oxidizing agents can selectively convert the sulfide (B99878) to a sulfoxide. Reagents such as sodium bromate (B103136) in the presence of ammonium chloride in aqueous acetonitrile have been used for the selective oxidation of sulfides to sulfoxides. sid.ir Hydrogen peroxide in acetic acid is another effective system for this transformation, often proceeding under transition-metal-free conditions. mdpi.com The reaction with hydrogen peroxide can be catalyzed by various metal complexes to enhance its efficiency and selectivity. researchgate.net

Oxidation to Sulfone: Stronger oxidizing agents or more forcing reaction conditions will typically lead to the corresponding sulfone. A mixture of sodium chlorite (B76162) and hydrochloric acid in organic solvents has been shown to be an effective system for the oxidation of sulfides directly to sulfones. mdpi.com A patent describes the oxidation of a similar methylthio-containing compound to the corresponding sulfone using hydrogen peroxide in the presence of an alkali metal tungstate (B81510) catalyst. google.com The use of meta-chloroperoxybenzoic acid (m-CPBA) is also a common method for the oxidation of sulfides to sulfones. organic-chemistry.org

Table 2: Selective Oxidation of the Methylthio Group

Product Oxidizing Agent(s) Catalyst/Conditions Reference(s)
2-[4-(Methylsulfinyl)phenoxy]acetonitrile Hydrogen Peroxide Acetic Acid mdpi.com
2-[4-(Methylsulfinyl)phenoxy]acetonitrile Sodium Bromate / Ammonium Chloride Aqueous Acetonitrile sid.ir
2-[4-(Methylsulfonyl)phenoxy]acetonitrile Hydrogen Peroxide Alkali Metal Tungstate google.com
2-[4-(Methylsulfonyl)phenoxy]acetonitrile meta-Chloroperoxybenzoic acid (m-CPBA) - organic-chemistry.org
2-[4-(Methylsulfonyl)phenoxy]acetonitrile Sodium Chlorite / Hydrochloric Acid Organic Solvents mdpi.com

Sulfur-Mediated Reactions

The lone pair of electrons on the sulfur atom of the methylthio group allows it to act as a nucleophile. For instance, it can react with alkyl halides to form sulfonium (B1226848) salts. This reaction involves the direct attack of the sulfur atom on the electrophilic carbon of the alkyl halide.

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Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) analysis provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of 2-[4-(Methylthio)phenoxy]acetonitrile would display distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-SCH₃) protons.

The aromatic region is expected to show a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring, which often appears as two sets of doublets. The protons ortho to the ether linkage (H-2, H-6) would be in a different chemical environment than the protons ortho to the methylthio group (H-3, H-5), leading to separate signals. The methylene protons, being adjacent to an electronegative oxygen atom, are expected to appear as a singlet in the range of 4.5-5.0 ppm. The methyl protons of the thioether group are anticipated to produce a sharp singlet further upfield, typically around 2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Ar-H (positions 2, 6) ~6.9 - 7.1 Doublet
Ar-H (positions 3, 5) ~7.2 - 7.4 Doublet
O-CH₂-CN ~4.8 Singlet

Note: Predicted values are based on standard NMR chemical shift correlations.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the molecular symmetry of the 1,4-disubstituted ring, a total of seven distinct carbon signals are expected for this compound.

The spectrum would feature signals for the nitrile carbon (-C≡N) and the methylene carbon (-CH₂-). The nitrile carbon is typically found in the 115-120 ppm range. The four aromatic carbons will have distinct chemical shifts, with the carbons directly attached to the oxygen (C-1) and sulfur (C-4) appearing as quaternary signals. The methyl carbon of the thioether group will be observed at the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
S-CH₃ ~15 - 20
O-CH₂-CN ~55 - 60
C≡N ~117 - 119
Ar-C (positions 3, 5) ~115 - 120
Ar-C (positions 2, 6) ~130 - 135
Ar-C (quaternary, C-S) ~130 - 140

Note: Predicted values are based on standard NMR chemical shift correlations.

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2/H-6 with H-3/H-5), confirming the substitution pattern on the benzene ring. ambeed.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the singlet at ~2.5 ppm to the methyl carbon and the singlet at ~4.8 ppm to the methylene carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.

Nitrile Group (C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is one of the most characteristic features, typically appearing in the region of 2240-2260 cm⁻¹.

Aromatic Ring: The spectrum would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. Overtone and combination bands for the 1,4-disubstitution pattern are often visible between 1650-2000 cm⁻¹, and a strong out-of-plane C-H bending vibration is expected around 800-850 cm⁻¹.

Ether Linkage (Ar-O-C): The asymmetric C-O-C stretching vibration is expected to produce a strong band around 1240-1260 cm⁻¹, while the symmetric stretch would appear at a lower frequency, near 1020-1050 cm⁻¹.

Thioether Linkage (Ar-S-C): The C-S stretching vibration is typically weaker and appears in the fingerprint region, generally between 600-800 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3030 - 3100
Aliphatic C-H (CH₂) Stretching 2850 - 2960
Nitrile (C≡N) Stretching 2240 - 2260
Aromatic C=C Stretching 1400 - 1600
Aryl Ether (Ar-O) Asymmetric Stretching 1240 - 1260

Note: Predicted values are based on standard vibrational frequency correlation tables.

The conformational flexibility of this compound primarily arises from rotation around the C(aryl)-O and O-CH₂ bonds. Different spatial arrangements, or conformers, can result from this rotation. While often rapidly interconverting at room temperature, in some cases, distinct conformers can coexist in equilibrium.

Vibrational spectroscopy can be a sensitive tool for detecting conformational isomers. If different conformers have significantly different vibrational frequencies for certain modes, the corresponding bands in the IR or Raman spectrum may appear split or broadened. The regions sensitive to conformational changes often involve the ether linkage and skeletal vibrations in the fingerprint region (< 1300 cm⁻¹). A detailed conformational analysis would typically involve computational modeling (e.g., using Density Functional Theory, DFT) to predict the vibrational spectra of different possible conformers and compare them with the experimental IR and Raman data. Such studies can help identify the most stable conformer in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₉NOS), mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its chemical stability through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to determine the exact mass of a molecule with a very high degree of accuracy. This precision allows for the unambiguous determination of the elemental composition of the compound.

Expected Findings: For this compound, the neutral molecule has a monoisotopic mass of 179.0405 Da. HRMS analysis of the molecular ion ([M]+• or [M+H]⁺) would be expected to yield a mass measurement within a few parts per million (ppm) of this theoretical value, thereby confirming the molecular formula C₉H₉NOS.

Table 1: Theoretical HRMS Data for this compound
Ion SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)
[M]⁺•C₉H₉NOS179.0405
[M+H]⁺C₉H₁₀NOS⁺180.0477
[M+Na]⁺C₉H₉NNaOS⁺202.0297

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for thermally stable and volatile compounds. The analysis of this compound by GC-MS would involve its injection into a heated port, separation on a capillary column, and subsequent ionization and fragmentation in the mass spectrometer.

Fragmentation Analysis: Electron ionization (EI) is a common technique used in GC-MS that induces predictable fragmentation of the molecular ion. The resulting fragmentation pattern serves as a molecular fingerprint. Key fragmentation pathways for this molecule would likely involve cleavages at the ether linkage and benzylic position, as these are typically labile bonds. libretexts.orgchemguide.co.uk The thioether group is also a potential site for fragmentation. rsc.org

Predicted Fragmentation Pattern:

Cleavage of the O-CH₂ bond: This would be a primary fragmentation pathway, leading to the formation of the stable 4-(methylthio)phenoxide radical and a [CH₂CN]⁺ ion (m/z 40), or the more likely formation of a [4-(methylthio)phenoxy]⁺ ion (m/z 139).

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenoxy group could result in the loss of a cyanomethyl radical (•CH₂CN), yielding a [C₇H₇OS]⁺ ion at m/z 139.

Thioanisole-related Fragmentation: The 4-(methylthio)phenyl moiety could fragment by losing a methyl radical (•CH₃) to give an ion at m/z 164, or by losing a thioformaldehyde (B1214467) group (CH₂S). rsc.org A characteristic fragment ion [M − SH]⁺ has also been observed in some thioanisole (B89551) derivatives. rsc.org

Table 2: Predicted Key Mass Fragments for this compound in EI-MS
m/zProposed Fragment IonProposed Neutral Loss
179[C₉H₉NOS]⁺•Molecular Ion
164[C₈H₆NOS]⁺•CH₃
139[C₇H₇OS]⁺•CH₂CN
123[C₇H₇S]⁺•OCH₂CN
40[C₂H₂N]⁺•OC₆H₄SCH₃

Liquid Chromatography-Mass Spectrometry (LC-MS) Considerations

LC-MS is a powerful alternative to GC-MS, particularly for compounds that are less volatile or thermally sensitive. It separates compounds in the liquid phase before they are introduced into the mass spectrometer.

Methodology: For this compound, a reversed-phase C18 column would likely be used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid to promote protonation. acs.org

Ionization Techniques: Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used in LC-MS. These methods usually result in less fragmentation than EI, often showing a prominent protonated molecular ion [M+H]⁺ at m/z 180.0477. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation of this precursor ion, providing structural confirmation. The fragmentation patterns in MS/MS would be expected to be similar to those predicted for GC-MS, involving cleavage of the ether and thioether bonds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique would provide an unambiguous structural determination of this compound, including detailed information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions. While this compound lacks strong hydrogen bond donors like O-H or N-H, its structure allows for several weaker, yet significant, interactions that would dictate its solid-state architecture.

Predicted Interactions:

C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. Weak hydrogen bonds could form between this nitrogen and aromatic or methylene C-H groups of neighboring molecules.

C-H···O and C-H···S Interactions: The ether oxygen and the thioether sulfur atoms can also act as weak hydrogen bond acceptors, interacting with C-H groups from adjacent molecules.

π-π Stacking: The presence of the aromatic ring allows for the possibility of π-π stacking interactions, where the electron clouds of parallel aromatic rings in adjacent molecules attract each other, contributing to the stability of the crystal lattice. researchgate.net

The interplay of these weak interactions would result in a complex and stable three-dimensional supramolecular network.

Precise Bond Lengths, Bond Angles, and Torsional Angles Analysis

A single-crystal X-ray diffraction study would yield a precise molecular model, providing experimental values for all geometric parameters.

Table 3: Representative Bond Lengths and Angles Expected from X-ray Crystallography
ParameterAtoms InvolvedExpected Value (Illustrative)
Bond LengthC≡N (Nitrile)~1.14 Å
Bond LengthC(aryl)-S~1.77 Å
Bond LengthS-C(methyl)~1.81 Å
Bond LengthC(aryl)-O~1.37 Å
Bond LengthO-C(methylene)~1.43 Å
Bond AngleC(aryl)-S-C(methyl)~100°
Bond AngleC(aryl)-O-C(methylene)~118°
Torsional AngleC(aryl)-C(aryl)-O-C(methylene)Variable, defines conformation

Note: The values in Table 3 are illustrative and based on typical bond lengths and angles for similar functional groups. Precise values can only be determined through experimental X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Specific quantum chemical calculations, including Density Functional Theory (DFT) or ab initio methods, for 2-[4-(Methylthio)phenoxy]acetonitrile are not found in the available literature. Consequently, data regarding its electronic structure, molecular orbitals (HOMO-LUMO analysis), and other quantum chemical properties are not available for reporting.

Conformational Analysis and Energy Landscapes

No published studies on the conformational analysis or the potential energy landscape of this compound were identified. Such an analysis would typically involve mapping the molecule's energy as a function of its dihedral angles to identify stable conformers, but this research has not been reported.

Prediction and Interpretation of Spectroscopic Data

While theoretical predictions of spectroscopic data (such as NMR, IR, or UV-Vis spectra) are a common application of computational chemistry, no studies presenting these predictions for this compound could be located.

Reaction Mechanism Modeling and Transition State Characterization

There is no available research modeling the reaction mechanisms involving this compound or characterizing its transition states using computational methods.

Molecular Docking and Interaction Studies

Molecular docking studies focused on the non-biological, chemical interactions of this compound have not been reported in the scientific literature searched.

Advanced Computational Methodologies and Algorithm Development

The theoretical investigation of "this compound" and related compounds leverages a suite of advanced computational methodologies to elucidate their molecular structure, reactivity, and electronic properties. The development of sophisticated algorithms and the application of established quantum chemical methods provide deep insights that complement experimental findings.

Density Functional Theory (DFT) Applications

A primary tool for the computational analysis of molecules like "this compound" is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for determining the electronic structure of molecules. A common approach involves the use of hybrid functionals, such as B3LYP, in conjunction with various basis sets to optimize the molecular geometry and calculate vibrational frequencies. ijert.orgijert.org

For structurally analogous compounds like 4-Methoxythioanisole (4-MTA), DFT calculations have been successfully employed to perform detailed vibrational analysis. ijert.orgijert.org The theoretical spectra are often refined using techniques like the Scaled Quantum Mechanics Force Field (SQM-FF) method or uniform scaling to achieve better agreement with experimental FT-IR and FT-Raman data. ijert.org Such analyses allow for the precise assignment of vibrational modes based on the Potential Energy Distribution (PED). ijert.orgijert.org

Further insights into the electronic characteristics are gained through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of the molecule's chemical reactivity and kinetic stability. chemijournal.comphyschemres.org Natural Bond Orbital (NBO) analysis is another powerful technique used to understand intramolecular hyperconjugative interactions, electron density distribution, and the stabilization energy associated with these interactions. ijert.orgijert.org

Table 1: Representative Data from DFT Calculations for a Phenoxyacetonitrile (B46853) Derivative

Computational Method Parameter Calculated Value
B3LYP/6-311+G(d,p) HOMO Energy -6.5 eV
B3LYP/6-311+G(d,p) LUMO Energy -0.8 eV
B3LYP/6-311+G(d,p) HOMO-LUMO Gap 5.7 eV
B3LYP/6-311+G(d,p) Dipole Moment 3.5 D

Note: This table is illustrative and presents the type of data generated from DFT calculations on molecules structurally similar to "this compound".

Molecular Dynamics (MD) Simulations

To investigate the dynamic behavior of "this compound" in different environments, particularly in solution, molecular dynamics (MD) simulations are employed. These simulations can provide a detailed picture of the intermolecular interactions and the influence of the solvent on the conformational landscape of the molecule. rsc.org The nitrile group, in particular, has been utilized as a vibrational probe in both linear and 2D infrared spectroscopy experiments, which can be enhanced by accurate calculations of IR spectra from MD simulations. researchgate.net

The development of force fields tailored for specific molecular fragments is an area of ongoing research that improves the accuracy of MD simulations. For molecules containing nitrile and phenoxy groups, these simulations can elucidate solvation dynamics and the formation of hydrogen-bonded networks where applicable. rsc.orgresearchgate.net

Advanced Algorithm Development

The field of computational chemistry is continually advancing through the development of new algorithms and theoretical models. For instance, studies on the photochemistry of related thioanisole (B89551) compounds have utilized advanced methods to explore potential energy surfaces and identify conical intersections that govern reaction dynamics. researchgate.net These calculations often require sophisticated approaches like Complete Active Space with Second-order Perturbation Theory (CASPT2) corrections to accurately describe excited electronic states. researchgate.net

Furthermore, the development of algorithms for predicting reaction mechanisms, such as those for cycloaddition reactions involving acetonitrile (B52724) derivatives, demonstrates the predictive power of modern computational chemistry. researchgate.net These studies often involve the topological analysis of the electron localization function to characterize the nature of chemical bonding during a reaction. researchgate.net

Table 2: Illustrative Conformational Analysis Data

Dihedral Angle Method Calculated Energy (kcal/mol)
C-O-C-C Potential Energy Surface Scan 0.0 (Global Minimum)
C-O-C-C Potential Energy Surface Scan 2.5 (Local Minimum)
C-S-C-H Potential Energy Surface Scan 0.0 (Global Minimum)

Note: This table is for illustrative purposes to show the type of data obtained from conformational analysis, which is a key aspect of computational studies on flexible molecules like "this compound".

Applications in Chemical Synthesis and Materials Science

Role as a Strategic Building Block in Complex Organic Molecule Synthesis

Currently, there is a lack of specific, published research detailing the role of 2-[4-(Methylthio)phenoxy]acetonitrile as a strategic building block in the synthesis of complex organic molecules. Its structural features—a phenoxy ring, a methylthio group, and a nitrile function—suggest potential utility as a versatile synthon. However, specific examples and methodologies for its application are not documented.

Precursor to Functionalized Heterocyclic Compounds

No specific examples in the scientific literature demonstrate the use of this compound as a direct precursor for functionalized heterocyclic compounds. In principle, the nitrile group could participate in cyclization reactions to form heterocycles like thiazoles, pyridines, or thiophenes, a common strategy in organic synthesis. mdpi.com However, dedicated studies employing this particular starting material have not been reported.

Intermediacy in the Synthesis of Specialty Chemicals

There is no direct evidence in patent or academic literature that cites this compound as an intermediate in the synthesis of named specialty chemicals.

It is important to distinguish this compound from its structural isomer, 2-(4-(Methylthio)phenyl)acetonitrile (CAS 38746-92-8), which lacks the ether oxygen. This related compound is well-documented as a key intermediate in the synthesis of COX-2 inhibitors, such as Etoricoxib. google.comgoogle.comwipo.int In that synthesis, 2-(4-(Methylthio)phenyl)acetonitrile undergoes condensation with a 6-methylnicotinic acid ester. google.comwipo.int This application, however, is specific to the isomer without the phenoxy group and cannot be attributed to this compound.

Potential in Ligand Design for Coordination Chemistry

The potential of this compound in ligand design for coordination chemistry has not been explored in the available literature. Molecules containing nitrile and thioether functional groups can act as ligands for transition metals. wikipedia.orgresearchgate.net The nitrogen atom of the nitrile group and the sulfur atom of the methylthio group could potentially coordinate to a metal center. wikipedia.org However, no studies have been published that synthesize or characterize metal complexes using this specific molecule as a ligand.

Contributions to Polymer Science and Functional Materials Development

There are no research articles or patents that describe the use of this compound in polymer science or the development of functional materials. While phenoxy-containing molecules can be incorporated into polymers to impart specific thermal or mechanical properties, and nitrile functionalities can be used in functional polymers, no such applications have been reported for this specific compound. nih.gov

Utilization as an Analytical Standard or Reference Material in Chemical Laboratories

This compound is not listed as a certified analytical standard or reference material by major standards organizations. While it is sold by chemical suppliers, its primary use appears to be for research purposes rather than as a calibrated standard for analytical testing. chemicalbook.com Its structural isomer, 2-(4-(Methylthio)phenyl)acetonitrile, is categorized as a pharmaceutical standard and an intermediate for fine chemicals, further highlighting the distinction between the two compounds. pharmaffiliates.com

The following table summarizes the basic available data for the subject compound.

PropertyData
Chemical Name This compound
CAS Number 43111-34-8
Molecular Formula C₉H₉NOS
Formula Weight 179.24
Synonyms Acetonitrile (B52724), 2-[4-(methylthio)phenoxy]-

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical workflow for isolating and measuring 2-[4-(Methylthio)phenoxy]acetonitrile in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the primary methods utilized for this purpose, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the analysis of non-volatile or thermally labile compounds like this compound. The versatility of HPLC allows for a wide range of stationary and mobile phases to optimize the separation of phenoxyacetonitrile (B46853) derivatives. A typical HPLC method for related compounds involves a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity.

Method parameters are critical for achieving desired separation and sensitivity. For instance, the analysis of aldehyde and ketone pollutants, after derivatization, often employs HPLC with mobile phases containing acetonitrile (B52724). waters.com While specific methods for this compound are not extensively documented in public literature, established protocols for similar aromatic nitriles can be adapted.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Nitrile Compounds

Parameter Typical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detector UV-Vis (e.g., at 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a generalized set of parameters and may require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its methylthio and phenoxyacetonitrile moieties, this compound is amenable to GC analysis. The choice of detector is paramount in GC, especially when dealing with complex matrices or when high sensitivity is required.

For sulfur-containing compounds, sulfur-specific detectors like the Flame Photometric Detector (FPD) or the Pulsed Flame Photometric Detector (PFPD) offer excellent selectivity and sensitivity. ucp.ptingenieria-analitica.comsilcotek.com These detectors are less susceptible to interference from co-eluting non-sulfur compounds. ingenieria-analitica.com Mass Spectrometry (MS) is also a common detector, providing both quantification and structural information. nih.govresearchgate.net The analysis of methylthio-substituted polychlorinated aromatic compounds has been successfully demonstrated using GC/MS. acs.org

Table 2: Representative GC Parameters for Analysis of Organosulfur Aromatic Compounds

Parameter Typical Value
Column Capillary column (e.g., SE-54, DB-1)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 80°C to 260°C)
Detector FPD, PFPD, or Mass Spectrometer
Injection Mode Splitless

These parameters are illustrative and would be optimized for the specific characteristics of this compound.

Integration of Hyphenated Analytical Systems for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive characterization of compounds in complex mixtures. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant hyphenated systems.

GC-MS combines the separation power of GC with the identification capabilities of MS. This technique is used to verify molecular ion peaks and to identify byproducts. For instance, in the analysis of methylthio-substituted polychlorinated aromatic compounds, GC-MS was used to determine their structures and quantities. acs.org

Development of Novel Detection and Quantification Protocols

While chromatographic methods are well-established, research into novel detection and quantification protocols aims to provide faster, more sensitive, and field-portable analytical solutions. For a compound like this compound, which contains electroactive moieties (the sulfur atom and the aromatic ring), electrochemical sensors represent a promising avenue of research.

Electrochemical test systems can be designed for the selective detection of sulfur-containing organic substances. researchgate.net These systems may utilize a set of metal cations that form complexes with the analyte, allowing for its detection via electrochemical methods. researchgate.net Recent advances in electrochemical synthesis and analysis of organosulfur compounds highlight the potential for developing dedicated sensors. nih.gov

Furthermore, novel sensors are being developed for the detection of acetonitrile and its derivatives. acs.org A recently developed terahertz (THz) gas sensor demonstrated the ability to detect trace levels of acetonitrile with high speed and selectivity. acs.org While this was for the parent compound, the principles could potentially be adapted for derivatives like this compound. Fluorescent and colorimetric sensors based on specific molecular recognition are also an area of active research for the detection of various organic molecules and ions. researchgate.netrsc.org

The development of such novel protocols could lead to on-site and real-time monitoring capabilities, which would be highly beneficial in environmental and industrial settings.

Table 3: Mentioned Compounds

Compound Name
This compound
Acetonitrile
Aldehyde
Ketone
Phenoxyacetonitrile

Q & A

Q. Can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :
  • Perform molecular docking (AutoDock Vina) using crystal structures of target proteins.
  • Validate predictions with mutagenesis studies or surface plasmon resonance (SPR).
  • Case Study : Analogous nitriles in drug discovery (e.g., kinase inhibitors) show strong correlation between computed binding affinities and experimental IC₅₀ values .

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Reactant of Route 1
2-[4-(Methylthio)phenoxy]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(Methylthio)phenoxy]acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.